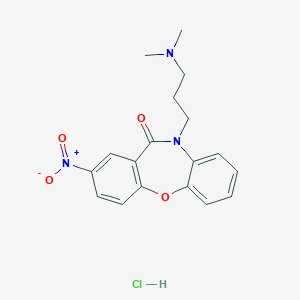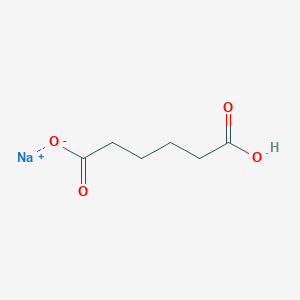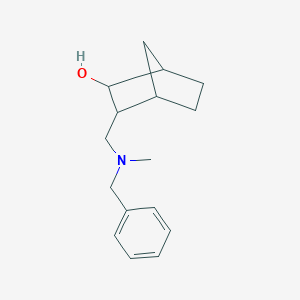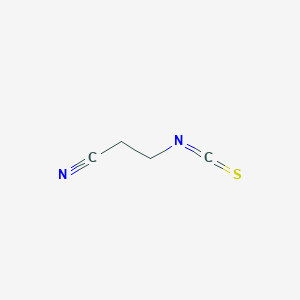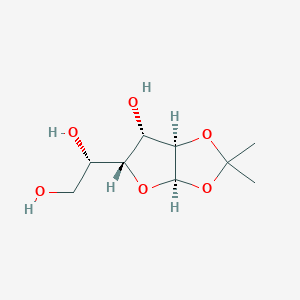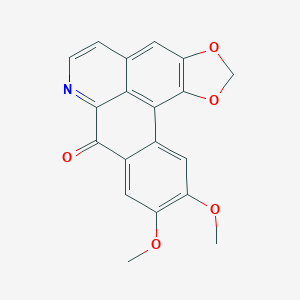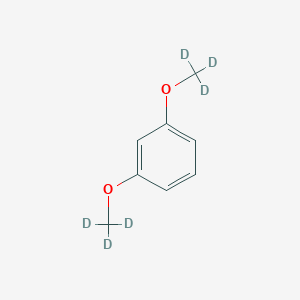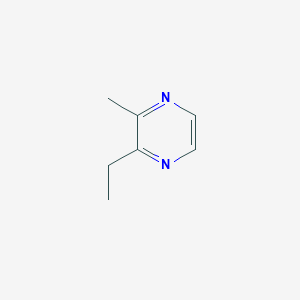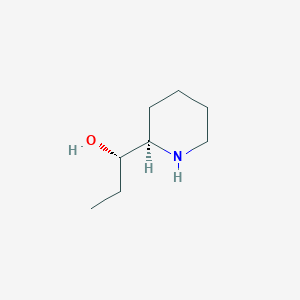
(-)-alpha-Conhydrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-alpha-Conhydrine is a natural alkaloid that is commonly found in plants such as Ephedra sinica and Pinellia ternata. It has been widely studied in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of (-)-alpha-Conhydrine involves its ability to modulate various signaling pathways in the body. (-)-alpha-Conhydrine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, (-)-alpha-Conhydrine has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. (-)-alpha-Conhydrine also modulates the NF-kB signaling pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
(-)-alpha-Conhydrine has been found to have several biochemical and physiological effects in the body. It exhibits antioxidant properties by reducing oxidative stress and scavenging free radicals. Additionally, (-)-alpha-Conhydrine has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (-)-alpha-Conhydrine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (-)-alpha-Conhydrine in lab experiments is its potential therapeutic applications in various diseases. Additionally, (-)-alpha-Conhydrine is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of using (-)-alpha-Conhydrine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (-)-alpha-Conhydrine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, future studies could focus on optimizing the synthesis method of (-)-alpha-Conhydrine to improve its yield and purity. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of (-)-alpha-Conhydrine to better understand its mechanism of action in the body.
Métodos De Síntesis
The synthesis of (-)-alpha-Conhydrine can be achieved through several methods, including chemical synthesis, biosynthesis, and extraction from natural sources. Chemical synthesis involves the use of various chemical reagents and catalysts to produce (-)-alpha-Conhydrine. Biosynthesis involves the use of microorganisms to produce (-)-alpha-Conhydrine through fermentation. Extraction from natural sources involves the isolation and purification of (-)-alpha-Conhydrine from plants that contain the alkaloid.
Aplicaciones Científicas De Investigación
(-)-alpha-Conhydrine has been found to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Several studies have shown that (-)-alpha-Conhydrine exhibits anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (-)-alpha-Conhydrine has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system. In neurological disorders, (-)-alpha-Conhydrine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
18209-37-5 |
|---|---|
Nombre del producto |
(-)-alpha-Conhydrine |
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(1S)-1-[(2R)-piperidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
VCCAAURNBULZRR-SFYZADRCSA-N |
SMILES isomérico |
CC[C@@H]([C@H]1CCCCN1)O |
SMILES |
CCC(C1CCCCN1)O |
SMILES canónico |
CCC(C1CCCCN1)O |
Sinónimos |
alpha-conhydrine conhydrine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



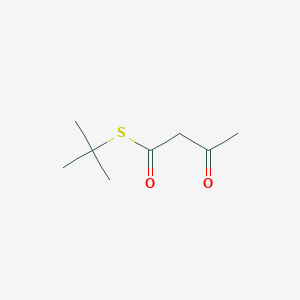
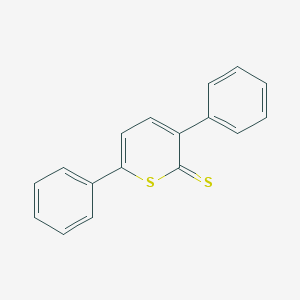
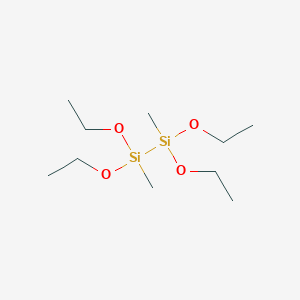
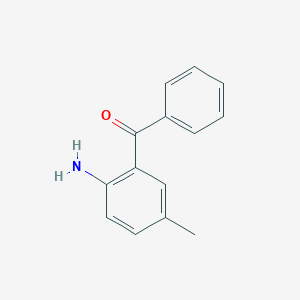
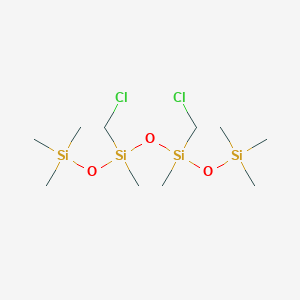
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
